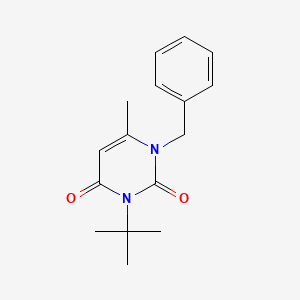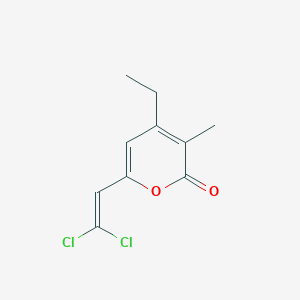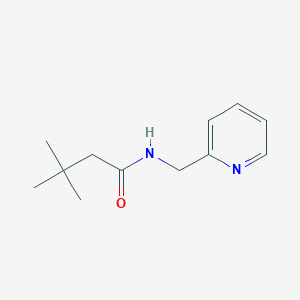![molecular formula C16H27N5O3S B5577787 [(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5577787.png)
[(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to the target molecule often involves multistep reactions, including the formation of the triazole ring, introduction of the morpholine group, and subsequent coupling with pyrrolidine derivatives. For instance, in the synthesis of similar compounds, methods such as microwave-assisted one-pot processes have been employed to achieve high yields and reduce reaction times. Techniques include sequential combinations of key precursors under specific conditions to construct the complex molecular architecture efficiently (Islas-Jácome et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds incorporating morpholine and triazole units has been characterized using various spectroscopic and analytical techniques. X-ray crystallography, for example, has elucidated the conformation of the morpholine ring, the planarity of the triazole ring, and the overall stereochemistry of the molecule. Detailed structural analysis reveals the presence of intramolecular hydrogen bonds and other interactions that stabilize the molecule’s conformation (Goh et al., 2010).
Chemical Reactions and Properties
The reactivity of the compound is influenced by the functional groups present, such as the triazole ring, which can undergo various chemical transformations. The compound's stability under different conditions has been studied, showing particular sensitivity to oxidative agents and UV radiation. This knowledge is crucial for the development of pharmaceuticals, as it informs the conditions under which the compound can be safely synthesized, stored, and handled (Varynskyi & Kaplaushenko, 2019).
科学的研究の応用
Force Degradation Study
A study conducted by Varynskyi and Kaplaushenko (2019) investigated the force degradation of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, a compound with structural similarities, to confirm the selectivity of the active pharmaceutical ingredient (API) and impurity determination method. The research highlighted the stability of the API under various conditions, excluding its sensitivity to hydrogen peroxide (H₂O₂) and UV radiation, proposing possible structures for degradation products (Varynskyi & Kaplaushenko, 2019).
Synthesis and Reactions
Zaki, El-Dean, and Radwan (2014) focused on the synthesis and reactions involving morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives, highlighting the versatility of morpholine and pyrrolidine in creating complex heterocyclic compounds. Their work contributes to understanding the synthetic possibilities and chemical behavior of morpholine derivatives in various chemical reactions (Zaki, El-Dean, & Radwan, 2014).
Metabolism Study
A metabolism study by Varynskyi and Kaplaushenko (2020) on a similar morpholinium compound provided insights into the determination of the main metabolite's structure using chromatography and mass spectrometry. The study's findings on the methylation of the active substance during metabolism enrich the understanding of morpholine derivatives' biotransformation (Varynskyi & Kaplaushenko, 2020).
作用機序
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with biological targets in the body to exert its effects. The 1,2,4-triazole ring is a common motif in many pharmaceuticals and is known to have various biological activities .
特性
IUPAC Name |
2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3S/c1-2-14-17-16(19-18-14)25-11-15(23)21-8-12(13(9-21)10-22)7-20-3-5-24-6-4-20/h12-13,22H,2-11H2,1H3,(H,17,18,19)/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKKFUPMRMDYAJ-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC(=O)N2CC(C(C2)CO)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC(=NN1)SCC(=O)N2C[C@H]([C@H](C2)CO)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5577718.png)
![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5577723.png)
![N-{3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5577729.png)
![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5577743.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethoxybenzamide](/img/structure/B5577751.png)
![4-benzyl-5-butyl-2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5577757.png)
![methyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5577758.png)


![benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate](/img/structure/B5577773.png)


![ethyl 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5577795.png)
![2-isopropyl-4-methyl-N-[2-(5-methyl-2-thienyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5577811.png)